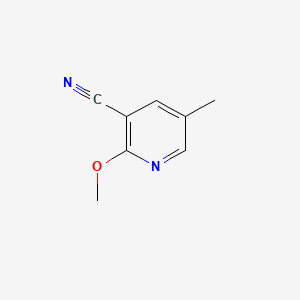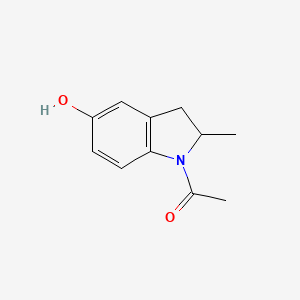
3-Hydroxy-N-desethyl Lidocaine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-N-desethyl Lidocaine-d5 is a deuterated analog of 3-Hydroxy-N-desethyl Lidocaine, a metabolite of Lidocaine. Lidocaine is a widely used local anesthetic and antiarrhythmic drug. The deuterated form, this compound, is often used in research for its stable isotopic properties, which make it useful in various analytical and pharmacokinetic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-desethyl Lidocaine-d5 typically involves the deuteration of 3-Hydroxy-N-desethyl Lidocaine. This process can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient and consistent deuteration. Quality control measures are critical to ensure the final product meets the required specifications for research and analytical applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-N-desethyl Lidocaine-d5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives .
Applications De Recherche Scientifique
3-Hydroxy-N-desethyl Lidocaine-d5 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques to quantify the concentration of Lidocaine and its metabolites.
Pharmacokinetics: Employed in studies to understand the absorption, distribution, metabolism, and excretion of Lidocaine in the body.
Drug Development: Utilized in the development of new anesthetic and antiarrhythmic drugs by providing insights into the metabolic pathways and interactions of Lidocaine.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-N-desethyl Lidocaine-d5 is similar to that of Lidocaine. It works by blocking sodium channels in nerve cells, which prevents the initiation and transmission of nerve impulses. This action results in the numbing effect characteristic of local anesthetics. The deuterated form is primarily used in research to study the pharmacokinetics and metabolism of Lidocaine without altering its fundamental mechanism of action .
Comparaison Avec Des Composés Similaires
3-Hydroxy-N-desethyl Lidocaine-d5 can be compared with other similar compounds, such as:
3-Hydroxy-N-desethyl Lidocaine: The non-deuterated form, which is also a metabolite of Lidocaine.
Lidocaine: The parent compound, widely used as a local anesthetic and antiarrhythmic drug.
Other Deuterated Analogs: Compounds like Lidocaine-d5, which are used in similar research applications for their stable isotopic properties.
The uniqueness of this compound lies in its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements in research studies .
Propriétés
Numéro CAS |
1286490-96-7 |
|---|---|
Formule moléculaire |
C12H18N2O2 |
Poids moléculaire |
227.319 |
Nom IUPAC |
N-(3-hydroxy-2,6-dimethylphenyl)-2-(1,1,2,2,2-pentadeuterioethylamino)acetamide |
InChI |
InChI=1S/C12H18N2O2/c1-4-13-7-11(16)14-12-8(2)5-6-10(15)9(12)3/h5-6,13,15H,4,7H2,1-3H3,(H,14,16)/i1D3,4D2 |
Clé InChI |
YITCMQBVWIHTTA-SGEUAGPISA-N |
SMILES |
CCNCC(=O)NC1=C(C=CC(=C1C)O)C |
Synonymes |
2-(Ethylamino-d5)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide; 3-Hydroxy-N-_x000B_(N-ethylglycyl-d5)-2,6-xylidine; 3-Hydroxy-ω-(ethylamino-d5)-2,6-dimethylacetanilide; 3-Hydroxymonoethylglycylxylidide-d5; SNX 483-d5; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6,8-dioxo-1,7-dihydropurin-2-yl]-2-methylpropanamide](/img/structure/B587689.png)









